molecular formula C17H12N6O2 B5813139 4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid

Cat. No.: B5813139
M. Wt: 332.32 g/mol
InChI Key: CAPPGCUBNONDCY-GIJQJNRQSA-N
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Description

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazinoindole core linked to a benzoic acid moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 5H-[1,2,4]triazino[5,6-b]indole with hydrazine derivatives, followed by the reaction with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to cyclization reactions to form the final triazinoindole structure, which is subsequently coupled with benzoic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated triazinoindole derivatives.

Mechanism of Action

The mechanism of action of 4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron ions, disrupting cellular iron homeostasis and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interfere with signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid is unique due to its combined triazinoindole and benzoic acid structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2/c24-16(25)11-7-5-10(6-8-11)9-18-22-17-20-15-14(21-23-17)12-3-1-2-4-13(12)19-15/h1-9H,(H,24,25)(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPPGCUBNONDCY-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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